Cas no 1027803-08-2 (1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride)

1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-PYRIDIN-2-YLMETHYL-PIPERIDINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE
- 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
-
- インチ: 1S/C12H16N2O2.2ClH/c15-12(16)11-6-2-4-8-14(11)9-10-5-1-3-7-13-10;;/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16);2*1H
- InChIKey: AEDNIYARFUAUDZ-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=NC=CC=C2)CCCCC1C(O)=O.[H]Cl.[H]Cl
計算された属性
- せいみつぶんしりょう: 292.074533g/mol
- どういたいしつりょう: 292.074533g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 293.19g/mol
- トポロジー分子極性表面積: 53.4Ų
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059161-5g |
1-(Pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95% | 5g |
¥4863.0 | 2023-04-06 | |
Enamine | EN300-50102-0.05g |
1-[(pyridin-2-yl)methyl]piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95% | 0.05g |
$52.0 | 2023-02-10 | |
Enamine | EN300-50102-0.1g |
1-[(pyridin-2-yl)methyl]piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95% | 0.1g |
$78.0 | 2023-02-10 | |
Chemenu | CM475148-250mg |
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95%+ | 250mg |
$115 | 2022-09-04 | |
Chemenu | CM475148-500mg |
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95%+ | 500mg |
$193 | 2022-09-04 | |
Aaron | AR019WQ5-5g |
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95% | 5g |
$919.00 | 2025-02-08 | |
Aaron | AR019WQ5-1g |
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95% | 1g |
$335.00 | 2025-02-08 | |
Aaron | AR019WQ5-100mg |
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95% | 100mg |
$133.00 | 2025-03-29 | |
A2B Chem LLC | AV40833-250mg |
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95% | 250mg |
$152.00 | 2024-04-20 | |
Aaron | AR019WQ5-250mg |
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride |
1027803-08-2 | 95% | 250mg |
$178.00 | 2025-02-08 |
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochlorideに関する追加情報
Introduction to 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride (CAS No. 1027803-08-2)
1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride, identified by the CAS number 1027803-08-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and pharmacological potential. The structural motif of this molecule incorporates a pyridine ring linked to a piperidine scaffold, creating a unique framework that has garnered interest in the development of novel therapeutic agents.
The dihydrochloride salt form of 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid enhances the solubility and stability of the compound, making it more amenable for various chemical and biological assays. This property is particularly advantageous in drug discovery processes, where solubility is a critical factor in determining the feasibility of further development. The compound’s molecular structure suggests potential interactions with biological targets, which has been a focal point in recent research endeavors.
In recent years, there has been a surge in the exploration of piperidine derivatives due to their demonstrated efficacy in modulating various biological pathways. The presence of both pyridine and piperidine moieties in 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride positions it as a promising candidate for further investigation. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with targeted pharmacological effects.
One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors. The pyridine ring can serve as a hydrogen bond acceptor, while the piperidine moiety can interact with hydrophobic pockets on biological targets. This dual functionality has been exploited in the design of molecules that exhibit high selectivity and potency. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression and inflammatory responses.
The pharmaceutical industry has been actively investigating novel chemotypes to address unmet medical needs. 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride fits into this broader landscape as a versatile building block for drug discovery. Its structural features make it suitable for modifications that can fine-tune its pharmacokinetic properties, such as bioavailability and metabolic stability. These attributes are essential for translating preclinical findings into viable clinical candidates.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The scaffold of 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride provides a foundation for exploring SAR by introducing various substituents at strategic positions. This approach has led to the identification of several analogs with enhanced pharmacological profiles. For example, modifications at the pyridine ring have resulted in compounds with improved binding affinity to specific receptors.
The compound’s relevance extends beyond its use as an intermediate. It has also been explored as a lead molecule in its own right, demonstrating preliminary biological activity that warrants further investigation. Preliminary data suggest that derivatives of this compound may exhibit anti-inflammatory, antiviral, or anticancer properties, depending on the specific modifications made to its structure. These findings underscore the need for comprehensive studies to fully elucidate its therapeutic potential.
In conclusion, 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride (CAS No. 1027803-08-2) represents a valuable asset in pharmaceutical research and development. Its unique structural features and demonstrated biological activity make it a compelling candidate for further exploration. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly significant role in the discovery and development of novel therapeutics.
1027803-08-2 (1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride) 関連製品
- 2411255-00-8(2-chloro-N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide)
- 2171680-45-6(2-cyclohexyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidoacetic acid)
- 1311313-85-5(5-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one)
- 75816-15-8(3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid)
- 477504-32-8(4-cyano-N-(2E)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)
- 2411221-37-7(2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide)
- 796600-15-2(2-Chloro-4-fluoro-3-methylbenzonitrile)
- 64072-89-5(Prosta-5,12-dien-1-oicacid, 9,15-dihydroxy-11-oxo-, (5Z,9a,12E,15S)-)
- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)
- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)


